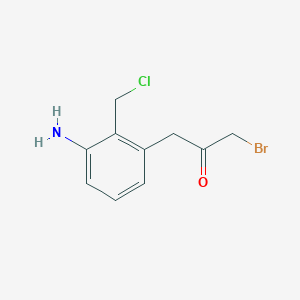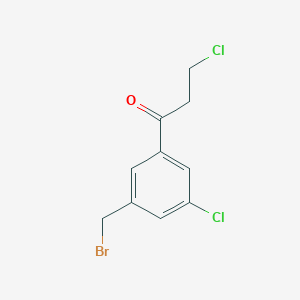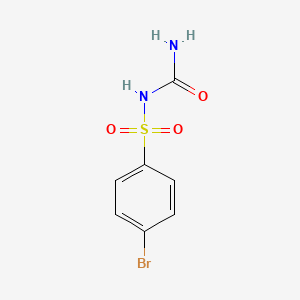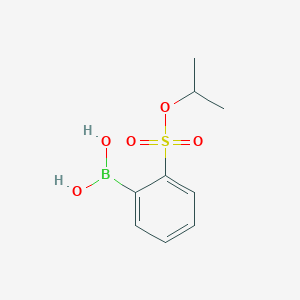
(2-(Isopropoxysulfonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Isopropoxysulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropoxysulfonyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropoxysulfonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with isopropoxysulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: (2-(Isopropoxysulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The isopropoxysulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isopropoxysulfonyl group.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
科学的研究の応用
(2-(Isopropoxysulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-(Isopropoxysulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or other nucleophilic groups, making it a valuable tool for enzyme inhibition studies. The isopropoxysulfonyl group enhances the compound’s solubility and stability, facilitating its use in various biological and chemical applications.
類似化合物との比較
Phenylboronic acid: Lacks the isopropoxysulfonyl group, making it less versatile in certain reactions.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of an isopropoxysulfonyl group, leading to different reactivity and applications.
(3-Formylphenyl)boronic acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: The presence of the isopropoxysulfonyl group in (2-(Isopropoxysulfonyl)phenyl)boronic acid imparts unique properties, such as enhanced solubility and stability, which are not observed in its analogs. This makes it a valuable reagent in both research and industrial applications.
特性
分子式 |
C9H13BO5S |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
(2-propan-2-yloxysulfonylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-7(2)15-16(13,14)9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 |
InChIキー |
XVNAYEAZFBHADI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1S(=O)(=O)OC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



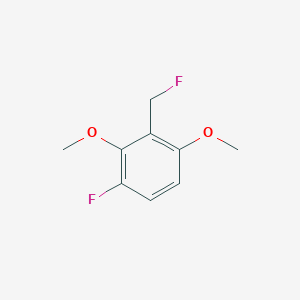
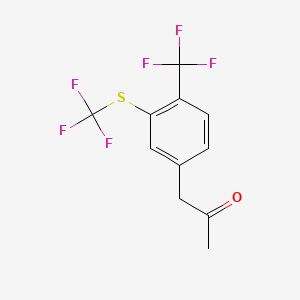
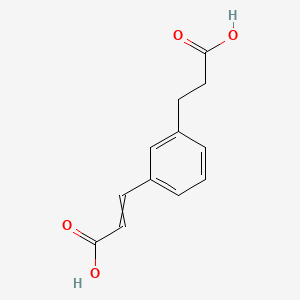


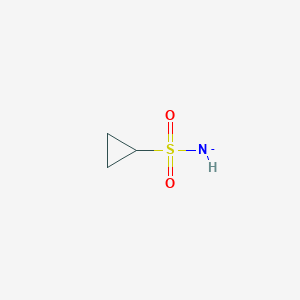
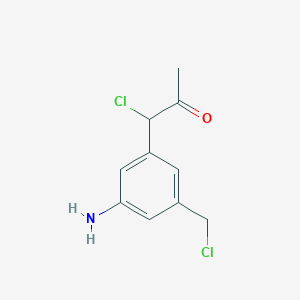
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
